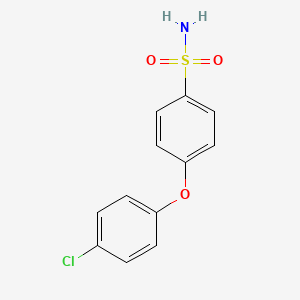

4-(4-クロロフェノキシ)ベンゼン-1-スルホンアミド

説明

Synthesis Analysis

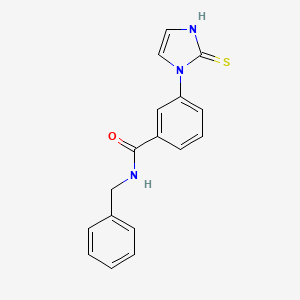

The synthesis of sulfonamide-based compounds, such as 4-(4-Chlorophenoxy)benzene-1-sulfonamide, involves a variety of techniques . A novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] was synthesized following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis

Sulfonamides, like 4-(4-Chlorophenoxy)benzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .作用機序

The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-sulfonamide is not fully understood. However, it is believed that 4-(4-Chlorophenoxy)benzene-1-sulfonamide acts as an inhibitor of enzymes involved in the biosynthesis of aromatic amino acids. This inhibition of enzyme activity leads to a decrease in the production of certain proteins, which in turn leads to the death of the affected organism.

Biochemical and Physiological Effects

4-(4-Chlorophenoxy)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and insects. Additionally, 4-(4-Chlorophenoxy)benzene-1-sulfonamide has been shown to have anti-inflammatory, anti-allergic, and anti-viral properties.

実験室実験の利点と制限

The use of 4-(4-Chlorophenoxy)benzene-1-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, 4-(4-Chlorophenoxy)benzene-1-sulfonamide is relatively non-toxic and has a low environmental impact. However, 4-(4-Chlorophenoxy)benzene-1-sulfonamide is not very stable in the presence of light and air, and its solubility in certain solvents is limited.

将来の方向性

The use of 4-(4-Chlorophenoxy)benzene-1-sulfonamide in scientific research is likely to continue to grow in the future. Possible future directions include its use in the synthesis of new pharmaceuticals, the development of new insecticides and herbicides, and its use in the synthesis of new dyes and pigments. Additionally, further research into the mechanism of action of 4-(4-Chlorophenoxy)benzene-1-sulfonamide is needed in order to better understand its biochemical and physiological effects.

科学的研究の応用

化学合成

“4-(4-クロロフェノキシ)ベンゼン-1-スルホンアミド”は化学合成に使用されます . これはより複雑な分子の合成におけるビルディングブロックです。 そのユニークな構造には、スルホンアミド基とクロロフェノキシ基が含まれており、幅広い化学化合物の生成において貴重な成分となっています .

医薬品研究

“4-(4-クロロフェノキシ)ベンゼン-1-スルホンアミド”などのスルホンアミドは、幅広い薬理作用を持っています . それらは炭酸脱水酵素とジヒドロプテロエ酸合成酵素を阻害することができ、そのためさまざまな疾患の治療に役立ちます .

利尿作用

スルホンアミドは利尿効果があることが知られています . それらは腎臓によって体から水の排泄を増加させることができます。 この特性は、高血圧や浮腫などの状態の治療に役立ちます .

血糖降下作用

スルホンアミドは血糖降下作用を示すこともあります . それらは血糖値を下げることができ、糖尿病の管理に役立ちます .

抗炎症作用

スルホンアミドは抗炎症作用を持っています . それらは炎症を軽減することができ、関節炎などの状態の治療に役立つ可能性があります .

緑内障治療

スルホンアミドは、目の液体の調節に役割を果たす酵素である炭酸脱水酵素を阻害することができます . これは、眼圧の上昇を特徴とする状態である緑内障の治療に役立つ可能性があります .

特性

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFMUGRTZZGJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

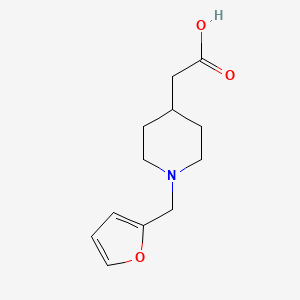

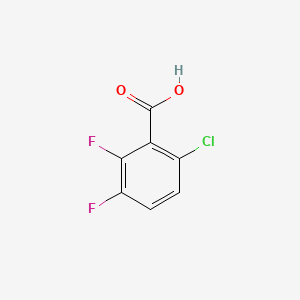

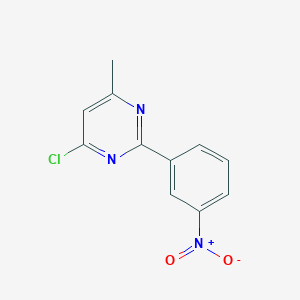

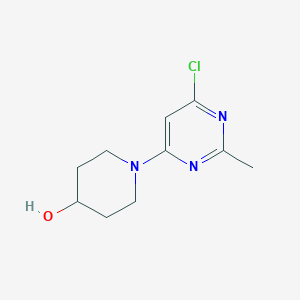

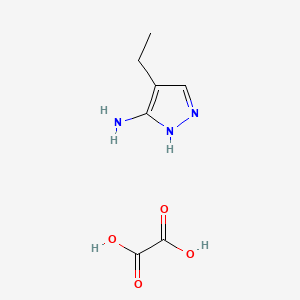

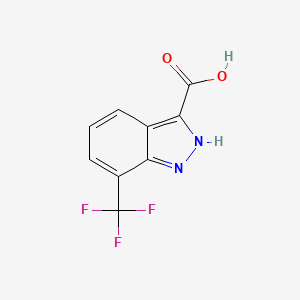

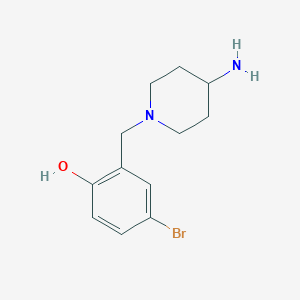

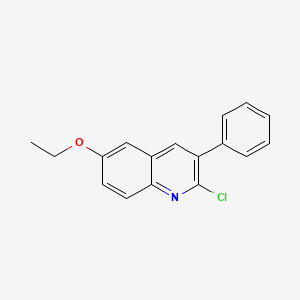

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

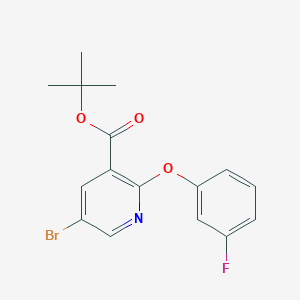

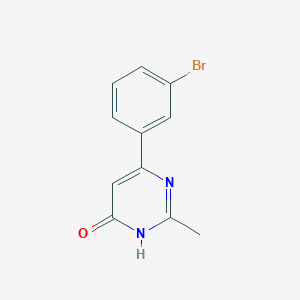

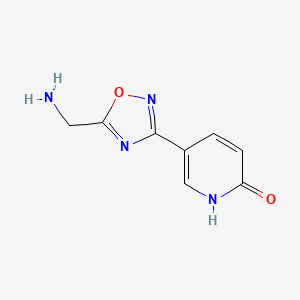

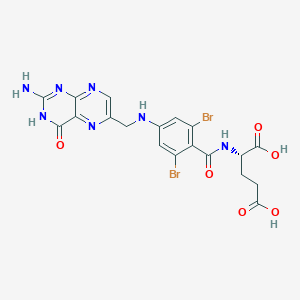

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。